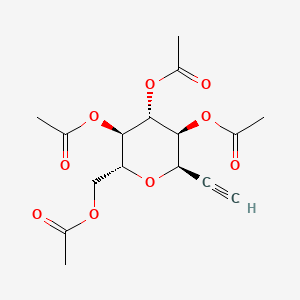
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne is a complex organic compound that features a glucopyranosyl group attached to an ethyne moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne typically involves the acetylation of D-glucose followed by the introduction of an ethyne group. One common method involves the use of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as a starting material. This compound can be synthesized by reacting D-glucose with acetic anhydride in the presence of a catalyst such as pyridine . The resulting tetraacetate is then reacted with an ethynylating agent under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne undergoes various chemical reactions, including:
Oxidation: The ethyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield alkanes or alkenes.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyne group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne has several applications in scientific research:
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne involves its interaction with specific molecular targets and pathways. The acetyl groups can be hydrolyzed to release the active glucopyranosyl moiety, which can then participate in various biochemical processes. The ethyne group can undergo further chemical modifications, enabling the compound to act as a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate: Used as a chiral derivatization reagent.
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide: A precursor in the synthesis of various glucopyranosyl derivatives.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Utilized in the synthesis of disaccharides and phosphorylated derivatives.
Uniqueness
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne is unique due to the presence of the ethyne group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
[(2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13-,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBGJDVNNVPRE-IBEHDNSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)
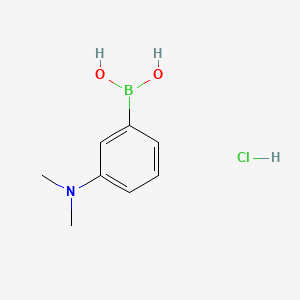
![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)
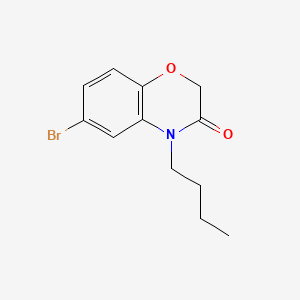




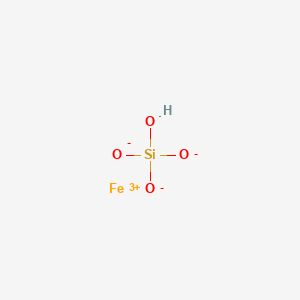
![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577844.png)

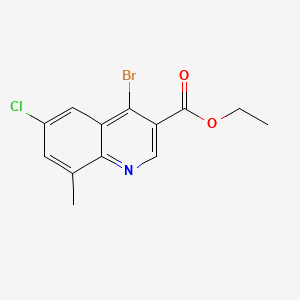
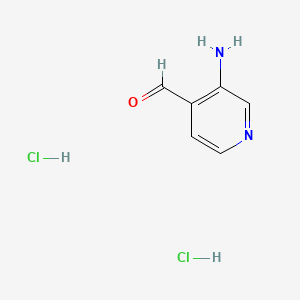
![9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE](/img/structure/B577851.png)
